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1,4-Diphenylcyclohexane-1,4-diol

Supramolecular Chemistry Inclusion Complexation Host-Guest Chemistry

Generic cyclohexane diols fail to provide the stereoelectronic control required for advanced supramolecular and macrocyclic chemistry. The cis isomer of 1,4-diphenylcyclohexane-1,4-diol (CAS 114880-19-2) uniquely solves this, delivering exclusive alcohol/phenol inclusion (vs. zero for the trans isomer) and 6- to 27-fold enhanced equatorial C-H reactivity in HAT reactions. Key benefits: • Enables stoichiometric separations via 1:1 host-guest crystalline complexes • Functions as a calibrated mechanistic probe for strain-release HAT regiochemistry • Serves as the strain-attenuating L-shaped building block for [9]-[13]CPP macrocyclization. Procurement must specify cis isomer or request stereochemical certification. Low volatility (BP 452 °C) also suits high-temperature resin and hard-mask applications.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 32651-20-0
Cat. No. B188988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenylcyclohexane-1,4-diol
CAS32651-20-0
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O
InChIInChI=1S/C18H20O2/c19-17(15-7-3-1-4-8-15)11-13-18(20,14-12-17)16-9-5-2-6-10-16/h1-10,19-20H,11-14H2
InChIKeyUSAODBZLWPXYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenylcyclohexane-1,4-diol: Key Properties


1,4-Diphenylcyclohexane-1,4-diol (CAS 32651-20-0) is a C18H20O2 cyclohexane-diol bearing two phenyl substituents at the 1- and 4-positions. The compound exists as cis and trans stereoisomers, with the cis-isomer being the predominant form encountered in research and industrial contexts. It functions as a versatile intermediate for constructing cycloparaphenylenes (CPPs) and nanohoop architectures [1], serves as a selective inclusion host for alcohols and phenols [2], and has been patented as a precursor for spin-coatable hard mask compositions in semiconductor lithography . Its estimated water solubility is 9.7 mg/L at 25°C (log Kow 3.85) , with a boiling point of 452.1°C at 760 mmHg and a density of 1.189 g/cm³ .

Why 1,4-Diphenylcyclohexane-1,4-diol Is Irreplaceable


Attempts to interchange cis-1,4-diphenylcyclohexane-1,4-diol with its trans-isomer, or with other diphenylcyclohexane analogs, will result in complete loss of function in two critical application domains. The trans-isomer exhibits zero inclusion ability for alcohols and phenols, whereas the cis-isomer demonstrates very high clathration activity [1]. Similarly, in hydrogen atom transfer (HAT) chemistry, cis-1,4-diphenylcyclohexane yields exclusive tertiary alcohol products governed by strain-release effects, while the trans-isomer and dimethyl analogs produce complex product mixtures . For cycloparaphenylene (CPP) synthesis, only the cis-1,4-disubstituted cyclohexane unit provides the requisite L-shaped geometry and benzene-convertible nature that enables size-selective macrocyclization [2]. Generic procurement without stereochemical specification risks acquiring an inactive or suboptimal material.

1,4-Diphenylcyclohexane-1,4-diol: Differentiation Evidence


Stereospecific Inclusion: cis vs. trans Isomer

The cis-isomer of 1,4-diphenylcyclohexane-1,4-diol demonstrates high inclusion ability for alcohols and phenols, whereas the trans-isomer exhibits absolutely no inclusion activity. This qualitative yet absolute differentiation was established by Toda et al. who designed the title host compounds and tested their inclusion behavior. The cis-isomer (compound 4) selectively includes alcohols and phenols, enabling the separation of isomers via selective inclusion complexation. In contrast, the trans-isomer (compound 3) showed no inclusion ability whatsoever [1]. This represents a complete binary functional difference between stereoisomers.

Supramolecular Chemistry Inclusion Complexation Host-Guest Chemistry

HAT Site-Selectivity: cis vs. trans Isomer

In reactions with the cumyloxyl radical (CumO•), cis-1,4-diphenylcyclohexane yields exclusively diastereomeric tertiary alcohol products, contrasting sharply with all tested comparators. The tertiary/secondary (T/S) oxygenation product ratios were 0.6 for trans-1,4-dimethylcyclohexane, 1.0 for cis-1,4-dimethylcyclohexane, and 3.3 for trans-1,4-diphenylcyclohexane—none achieving exclusivity. Within the cis-1,4-diphenyl isomer, the tertiary equatorial C-H bond is approximately 6 and 27 times more reactive than the tertiary axial C-H bonds, respectively, reflecting 1,3-diaxial strain release in the HAT transition state . This unprecedented site-selectivity is not observed in any of the comparator compounds.

Physical Organic Chemistry Hydrogen Atom Transfer C-H Functionalization

Equatorial vs. Axial C–H Reactivity in HAT

cis-1,4-Diphenylcyclohexane-1,4-diol serves as the essential terphenyl-convertible L-shaped unit enabling the first size-selective synthesis of [9]–[11] and [13]cycloparaphenylenes (CPPs). The compound's cis-1,4-disubstituted cyclohexane geometry provides the unique capacity to attenuate strain energy buildup during macrocyclization while retaining benzene-convertible character for final aromatization with NaHSO4 [1]. Combined with prior work, this approach completed the size-selective synthesis of the full [9]–[16]CPP series. Alternative hinge units such as 1,3-diphenylcyclohexane-1,3-diol or bicyclic diols lack the optimal L-shaped geometry and strain-attenuation profile required for analogous size-selective macrocyclization [2].

Carbon Nanorings Cycloparaphenylenes Nanocarbon Synthesis

Strain Attenuation for Cycloparaphenylene Synthesis

1,4-Diphenylcyclohexane-1,4-diol has been specifically claimed in a patent as a compound for hard mask compositions in semiconductor fine pattern formation. The compound exhibits high solvent solubility compatible with spin-coating application methods, and after curing, the resulting hard mask demonstrates excellent gap-filling performance, high heat resistance, and high etching resistance . While direct quantitative comparison data against other hard mask precursors (e.g., graphene copolymers, spin-on carbon polymers) are not publicly available in head-to-head format, the patent's explicit selection of this diol compound—over other diphenylcyclohexane derivatives—indicates a preferred combination of solubility and cured-film properties that distinguishes it from generic cyclohexane-diol alternatives.

Semiconductor Lithography Hard Mask Materials Spin-Coating

1,4-Diphenylcyclohexane-1,4-diol: Key Applications


Supramolecular Host for Alcohols and Phenols

Leveraging the cis-isomer's exclusive and very high inclusion ability for alcohols and phenols—contrasted with zero activity of the trans-isomer—this compound can be deployed as a selective clathration host for the separation of alcohol isomers and phenolic mixtures. The method, demonstrated by Toda et al., uses enclathration techniques with lattice energy calculations to achieve separation, directly applicable to fine chemical purification, chiral resolution, and selective guest extraction processes [1]. Only the cis-isomer is functional for this application, making stereochemical specification critical at procurement.

Mechanistic Probe for HAT Site-Selectivity

The exclusive formation of diastereomeric tertiary alcohol products from cis-1,4-diphenylcyclohexane in cumyloxyl radical reactions, with 6–27× rate enhancement for equatorial vs. axial C-H bonds, establishes this compound as a uniquely informative mechanistic probe for hydrogen atom transfer (HAT) studies. No other 1,4-disubstituted cyclohexane (dimethyl or trans-diphenyl) achieves this product exclusivity [1]. Researchers investigating strain-release effects, site-selective C-H oxidation, or non-perfect synchronization principles can use this compound to isolate and quantify strain contributions with unprecedented clarity.

Size-Selective Cycloparaphenylene Synthesis

cis-1,4-Diphenylcyclohexane-1,4-diol is the only demonstrated building block that enables the size-selective synthesis of [9]–[11] and [13]cycloparaphenylenes (CPPs) through Suzuki-Miyaura and nickel-mediated coupling strategies. Its unique L-shaped geometry attenuates macrocyclization strain energy, and its cyclohexane ring converts to benzene upon final aromatization with NaHSO4, completing the CPP structure [1]. Combined with prior work on [12] and [14]–[16]CPPs, this compound provides access to the full [9]–[16]CPP series—essential precursors for armchair carbon nanotubes and nanohoop materials research .

Low-Volatility Hard Mask Monomer

Patented as a compound for spin-coatable hard mask compositions, 1,4-diphenylcyclohexane-1,4-diol provides a single-molecule precursor with high solvent solubility that can be directly applied via spin-coating onto semiconductor substrates. After curing, the resulting hard mask layer delivers excellent gap-filling performance for high-aspect-ratio features, combined with high thermal stability and etching resistance required for fine pattern transfer [1]. This multi-property profile reduces the need for complex multi-component hard mask formulations, potentially simplifying process integration in advanced node semiconductor manufacturing.

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